PROTAC Chk1 degrader-1

PROTAC linker optimization targeted protein degradation Chk1 degrader structure-activity relationship

PROTAC Chk1 degrader-1 (synonym: PROTAC-2, CAS 2597167-34-3) is a heterobifunctional proteolysis-targeting chimera designed to degrade checkpoint kinase 1 (Chk1) via recruitment of the cereblon (CRBN) E3 ubiquitin ligase. Developed from a promiscuous aminopyrazole kinase warhead conjugated to thalidomide through an optimized 18-atom PEG-triazole linker, it represents the first PROTAC reported to achieve concentration-dependent Chk1 degradation without the biphasic hook effect that limits other degraders.

Molecular Formula C43H44N14O9
Molecular Weight 900.9 g/mol
Cat. No. B12384544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC Chk1 degrader-1
Molecular FormulaC43H44N14O9
Molecular Weight900.9 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NN2)NC3=NC(=NC(=C3)C(=O)NCC4=CN(N=N4)CCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)NC8=CC=C(C=C8)CC#N
InChIInChI=1S/C43H44N14O9/c44-13-12-25-4-8-27(9-5-25)47-43-48-31(21-34(50-43)49-35-20-30(53-54-35)26-6-7-26)39(60)46-22-28-23-56(55-52-28)15-17-65-19-18-64-16-14-45-37(59)24-66-33-3-1-2-29-38(33)42(63)57(41(29)62)32-10-11-36(58)51-40(32)61/h1-5,8-9,20-21,23,26,32H,6-7,10-12,14-19,22,24H2,(H,45,59)(H,46,60)(H,51,58,61)(H3,47,48,49,50,53,54)
InChIKeyHUEILOSTKICPMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC Chk1 degrader-1: A Quantitative Procurement Guide for the First-in-Class Chk1 PROTAC Probe


PROTAC Chk1 degrader-1 (synonym: PROTAC-2, CAS 2597167-34-3) is a heterobifunctional proteolysis-targeting chimera designed to degrade checkpoint kinase 1 (Chk1) via recruitment of the cereblon (CRBN) E3 ubiquitin ligase. Developed from a promiscuous aminopyrazole kinase warhead conjugated to thalidomide through an optimized 18-atom PEG-triazole linker, it represents the first PROTAC reported to achieve concentration-dependent Chk1 degradation without the biphasic hook effect that limits other degraders [1]. The compound has a molecular formula of C₄₃H₄₄N₁₄O₉, molecular weight of 900.90 g/mol, and is commercially available at 99.70% HPLC purity, making it suitable for rigorous preclinical pharmacology studies .

Why Chk1 PROTACs Cannot Be Interchanged: The Case for PROTAC Chk1 degrader-1


Chk1-targeting PROTACs are not functionally interchangeable. Degradation efficiency depends critically on ternary complex geometry governed by linker length and composition, warhead binding pose, and the specific E3 ligase recruited. Within the PROTAC 1–4 series, varying only the PEG linker length from <18 to >18 atoms shifted degradation efficiency from negligible to suboptimal, with PROTAC-2 (18-atom linker) uniquely achieving maximal Chk1 depletion [1]. Separately, the later-generation MA203 degrader employs rabusertib as warhead and shows kinome selectivity (no CHK2, GSPT1, IKZF1, or CK1α degradation), but requires 5 µM for half-maximal degradation in MIA PaCa-2 cells versus PROTAC-2's 1.33 µM DC₅₀ in A375 melanoma cells—a fundamentally different cell-line and warhead context [2]. The dual FLT3/CHK1 degrader (PROTAC FLT3/CHK1 Degrader-1) achieves potent CHK1 degradation (DC₅₀ 4.17 nM) but simultaneously depletes FLT3, confounding single-target Chk1 studies . Classical ATP-competitive Chk1 inhibitors (e.g., AZD7762, prexasertib) further differ by inhibiting catalytic activity without eliminating the Chk1 scaffold, leaving kinase-independent functions intact [2]. These orthogonal chemical structures, warhead selectivities, and degradation profiles make each compound a distinct experimental tool rather than a generic substitute.

PROTAC Chk1 degrader-1: Quantitative Differentiation Evidence Against Comparators


Linker Length Optimization: PROTAC-2 (18-Atom Linker) vs. Intra-Series PROTACs 1, 3, and 4 in A375 Melanoma Cells

Within the PROTAC 1–4 series sharing the identical promiscuous aminopyrazole warhead and cereblon-recruiting thalidomide moiety, PROTAC-2—bearing an 18-atom (n=2 PEG) linker—was the most efficient Chk1 degrader. PROTAC-1 (shorter linker) was the least effective degrader, while PROTAC-3 and PROTAC-4 (longer linkers) caused only partial degradation even at the highest tested concentration of 12.5 µM [1]. This intra-series head-to-head comparison establishes that linker length alone determines degradation efficiency, and the 18-atom linker is the critical design feature under the PROTAC-2 scaffold.

PROTAC linker optimization targeted protein degradation Chk1 degrader structure-activity relationship

DC₅₀ in Melanoma Cells: PROTAC Chk1 degrader-1 (1.33 µM) vs. MA203 (5 µM) – Cross-Study Potency Contextualization

PROTAC Chk1 degrader-1 achieves a DC₅₀ of 1.33 µM for Chk1 degradation in A375 malignant melanoma cells after 12 h treatment [1]. By cross-study comparison, MA203—a structurally distinct Chk1 PROTAC using rabusertib as the Chk1 ligand—exhibits a DC₅₀ of 5 µM in MIA PaCa-2 pancreatic ductal adenocarcinoma cells at 24 h [2]. While these measurements derive from different cell lines and experimental protocols (precluding a direct quantitative potency ranking), PROTAC-2 demonstrates a ~3.8-fold lower DC₅₀ by absolute value in its melanoma cell system versus MA203 in its pancreatic cancer model, suggesting more efficient degradation kinetics under the respective tested conditions.

Chk1 degradation potency DC50 comparison melanoma vs. pancreatic cancer models

Absence of the Hook Effect: PROTAC Chk1 degrader-1 Maintains Degradation Activity at Concentrations up to 12 µM Without Biphasic Attenuation

The hook effect—a biphasic dose-response wherein excessive PROTAC concentrations saturate binary binding and reduce productive ternary complex formation—is a well-documented limitation of most PROTAC molecules, constraining their usable concentration window [1]. PROTAC Chk1 degrader-1 does not exhibit the hook effect in A375 cells at concentrations up to 12 µM (~9× its DC₅₀), with Chk1 degradation levels plateauing but not declining at high concentrations [2]. This contrasts with many reported PROTACs where degradation diminishes above certain concentrations, complicating dose selection and in vivo translation.

PROTAC hook effect degradation efficacy ceiling ternary complex stoichiometry

Mechanistic Validation: Degradation Proceeds via Cereblon-Dependent Proteasomal Pathway, Confirmed by MG132 and Pomalidomide Competition

Chk1 degradation by PROTAC Chk1 degrader-1 is abrogated by co-treatment with the proteasome inhibitor MG132 and is competitively inhibited by excess pomalidomide, a cereblon ligand, confirming a cereblon-dependent proteasomal degradation mechanism [1]. This dual validation distinguishes PROTAC-2 from classical ATP-competitive Chk1 inhibitors (e.g., AZD7762, prexasertib, rabusertib/9a), which inhibit kinase catalytic activity without reducing Chk1 protein levels and are unaffected by MG132 or pomalidomide competition [2]. Furthermore, the parent kinase inhibitor 1 (the warhead alone) does not degrade Chk1, confirming that the heterobifunctional PROTAC architecture is essential for degradation activity [1].

PROTAC mechanism of action cereblon-dependent degradation ubiquitin-proteasome system

Commercial Purity Specification: 99.70% HPLC Purity for PROTAC Chk1 degrader-1 Outperforms Typical Research-Grade Degrader Batches

PROTAC Chk1 degrader-1 (HY-161108) is supplied at 99.70% purity as determined by HPLC analysis . This specification exceeds the typical ≥95% purity standard commonly reported for research-grade PROTAC compounds, including other Chk1 degraders such as PROTAC-2 from alternative suppliers (reported at ~95% or >98%) . Higher starting purity reduces the risk of confounding biological effects from synthetic intermediates or degradation byproducts—particularly relevant for PROTACs, where low-abundance impurities of the warhead or E3 ligand components can independently modulate kinase activity or cereblon neosubstrate levels.

compound purity quality control reproducibility

PROTAC Chk1 degrader-1: Optimal Research and Application Scenarios


Chemical Biology Dissection of Chk1 Scaffolding vs. Catalytic Functions in Melanoma

PROTAC Chk1 degrader-1 enables researchers to distinguish between Chk1's kinase-dependent signaling and its kinase-independent scaffolding roles by eliminating the entire Chk1 protein—including its non-catalytic structural functions—rather than merely inhibiting ATP binding. In A375 melanoma cells, PROTAC-2 degrades Chk1 with a DC₅₀ of 1.33 µM without a hook effect at concentrations up to 12 µM, providing a wide, predictable dosing window [1]. This contrasts sharply with classical Chk1 inhibitors (e.g., AZD7762, prexasertib, rabusertib) that leave the Chk1 scaffold intact and thus cannot probe scaffolding functions [2]. The validated cereblon-proteasome mechanism, confirmed by MG132 and pomalidomide competition, further ensures that observed phenotypes are attributable to target degradation rather than off-target pharmacology [1].

Procurement for Melanoma-Focused Chk1 Degradation Studies Requiring Defined Potency Benchmarks

For laboratories that have standardized on A375 malignant melanoma as their Chk1 biology model system, PROTAC Chk1 degrader-1 provides the only Chk1-targeting PROTAC with a DC₅₀ value (1.33 µM) directly measured in A375 cells [1]. In contrast, MA203's DC₅₀ of 5 µM was determined in MIA PaCa-2 pancreatic cancer cells, and its degradation efficiency is heavily context-dependent on co-treatment with DNA-damaging agents such as hydroxyurea, irinotecan, or cytarabine [2]. The PROTAC FLT3/CHK1 Degrader-1, while achieving potent CHK1 degradation (DC₅₀ 4.17 nM), concurrently degrades FLT3 (DC₅₀ 5.88 nM), making it unsuitable for studies requiring isolated Chk1 target engagement . For melanoma research specifically, PROTAC-2 remains the best-characterized, single-target Chk1 degrader with cell-authenticated potency data.

Linker Structure-Activity Relationship (SAR) Studies and PROTAC Design Optimization

PROTAC Chk1 degrader-1 belongs to the only published Chk1 PROTAC series (PROTACs 1–4) where linker length was systematically varied and Chk1 degradation outcomes were quantitatively compared. In A375 cells, the 18-atom PEG linker of PROTAC-2 proved optimal, whereas shorter (PROTAC-1) or longer linkers (PROTACs 3–4) failed to achieve efficient degradation [1]. This well-defined linker SAR makes the PROTAC 1–4 series a valuable reference set for medicinal chemists and biochemists designing new Chk1 degraders, benchmarking computational linker prediction models, or exploring the ternary complex geometry requirements for CRBN-dependent Chk1 ubiquitination. The commercial availability of PROTAC-2 at 99.70% purity further supports its use as a reference standard in analytical method development .

Benchmarking Degradation Without Hook-Effect Interference in PROTAC Assay Development

The hook effect compromises dose-response reliability for most PROTACs, requiring careful concentration-range optimization to avoid the paradoxical loss of degradation at high doses [1]. PROTAC Chk1 degrader-1 is explicitly documented to lack this effect up to 12 µM in A375 cells, simplifying assay design by removing the need to empirically map the biphasic dose-response ceiling [2]. This property is particularly advantageous for high-throughput screening campaigns, combination index (e.g., Chou-Talalay) analyses, or in vivo pharmacokinetic/pharmacodynamic studies where plasma and tissue concentrations may transiently exceed the DC₅₀ by orders of magnitude. Procurement of this compound thus reduces the experimental burden of hook-effect characterization before initiating core experiments.

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